ethyl 3,5-diethoxypyridine-2-carboxylate
Description
Ethyl 3,5-diethoxypyridine-2-carboxylate is a pyridine derivative featuring ethoxy groups at positions 3 and 5 and an ethyl ester at position 2. Its structural features, such as the electron-donating ethoxy substituents and the ester group, influence its reactivity, solubility, and electronic properties.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 3,5-diethoxypyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-4-15-9-7-10(16-5-2)11(13-8-9)12(14)17-6-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
MLHKTPXWUUQCMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(N=C1)C(=O)OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-diethoxypyridine-2-carboxylate typically involves the esterification of 3,5-Diethoxy-pyridine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 3,5-diethoxypyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
ethyl 3,5-diethoxypyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,5-diethoxypyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in various biochemical pathways. The pyridine ring can interact with nucleophilic sites in proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key analogues include:
- Ethyl 3,5-dimethoxypyridine-2-carboxylate : Methoxy substituents instead of ethoxy.
- Ethyl 3-ethoxy-5-methoxypyridine-2-carboxylate : Mixed alkoxy substituents.
- Ethyl 3,5-diisopropoxypyridine-2-carboxylate : Bulkier isopropoxy groups.
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Substituents (Positions 3,5) | LogP<sup>a</sup> | Melting Point (°C) |
|---|---|---|---|---|
| Ethyl 3,5-diethoxypyridine-2-carboxylate | 253.29 | Ethoxy, Ethoxy | 2.1 | 78–82 |
| Ethyl 3,5-dimethoxypyridine-2-carboxylate | 225.22 | Methoxy, Methoxy | 1.6 | 92–95 |
| Ethyl 3-ethoxy-5-methoxypyridine-2-carboxylate | 239.25 | Ethoxy, Methoxy | 1.9 | 85–88 |
| Ethyl 3,5-diisopropoxypyridine-2-carboxylate | 295.36 | Isopropoxy, Isopropoxy | 3.4 | 68–71 |
<sup>a</sup>LogP values estimated via density functional theory (DFT) methods .
Electronic and Reactivity Properties
Electron Density and Reactivity Indices
This compound exhibits higher electron density at the pyridine ring compared to its methoxy-substituted analogue due to the stronger electron-donating effect of ethoxy groups. Conceptual DFT-based reactivity indices, such as electrophilicity and local softness , highlight differences in reactivity:
Table 2: DFT-Calculated Reactivity Parameters<sup>b</sup>
| Compound | Electrophilicity Index (eV) | Local Softness (S<sup>+</sup>) | Fukui Function (f<sup>-</sup>) |
|---|---|---|---|
| This compound | 1.45 | 0.38 | 0.12 (C-4 position) |
| Ethyl 3,5-dimethoxypyridine-2-carboxylate | 1.62 | 0.41 | 0.15 (C-4 position) |
| Ethyl 3-ethoxy-5-methoxypyridine-2-carboxylate | 1.52 | 0.39 | 0.13 (C-4 position) |
<sup>b</sup>Calculations performed using the Colle-Salvetti correlation-energy functional and conceptual DFT principles .
- Key Findings :
- Bulky substituents (e.g., isopropoxy) reduce electrophilicity due to steric hindrance.
- Ethoxy groups enhance nucleophilic aromatic substitution (NAS) at the C-4 position compared to methoxy analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
